
5,7-Dibromoisoquinolin-3-amine
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Overview
Description
5,7-Dibromoisoquinolin-3-amine is a brominated isoquinoline derivative characterized by two bromine atoms at positions 5 and 7 of the isoquinoline scaffold and an amine group at position 3. Isoquinoline derivatives are widely studied for their biological and pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoisoquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "5,7-Dibromoisoquinolin-3-amine" are not available within the provided search results, the data does offer some insight into related compounds and potential applications.
Related Compounds and Applications
- ** anticancer properties** Research suggests that a related compound, 1,7-Dibromoisoquinolin-3-amine, exhibits significant anticancer properties.
- Indoles Indoles, which contain brominated indolic rings, have demonstrated anti-cancer, antimicrobial, and anti-inflammatory properties .
- Famitinib Famitinib, a synthetic molecule containing an indole nucleus, is a receptor tyrosine kinase inhibitor under development for cancer treatment .
- I3C derivatives Synthetic I3C derivatives with substitutions at the indole nitrogen have shown potential as experimental therapeutics for breast cancer .
This compound Suppliers
Other relevant information
Mechanism of Action
The mechanism of action of 5,7-Dibromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogues
The following table compares 5,7-Dibromoisoquinolin-3-amine with structurally related brominated heterocycles:
Key Observations :
- Core Heterocycle: The isoquinoline scaffold (vs. quinoline or benzoisoxazole) offers distinct electronic and steric properties due to fused ring geometry.
- Bromine Positioning : Bromine at positions 5 and 7 is conserved across analogs, suggesting a role in enhancing lipophilicity and intermolecular interactions.
- Functional Groups : The amine group at position 3 is critical for hydrogen bonding, while acetamide derivatives (e.g., ) introduce additional steric bulk .
Physicochemical Properties
Notes:
- The benzoisoxazole derivative has lower molecular weight but reduced aromaticity compared to isoquinoline/quinoline analogs.
Biological Activity
5,7-Dibromoisoquinolin-3-amine (DBIA) is a compound of interest due to its potential biological activities, particularly as an inhibitor of salt-inducible kinases (SIK), specifically SIK2. This article explores the biological activity of DBIA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
DBIA is a member of the isoquinoline family, characterized by its dibromo substitutions at the 5 and 7 positions and an amino group at the 3 position. The synthesis of DBIA typically involves methods such as microwave-assisted techniques, which enhance yield and reduce reaction time compared to traditional methods .
Inhibition of Salt-Inducible Kinases
DBIA functions primarily as an inhibitor of SIK2, a serine/threonine protein kinase involved in various cellular processes such as metabolism, inflammation, and cancer progression. Aberrant SIK activity has been linked to several diseases, including cancer and autoimmune disorders. Research indicates that DBIA can effectively inhibit SIK2 activity, thereby modulating related pathways that may lead to therapeutic benefits in conditions characterized by excessive SIK activity .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of DBIA. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on SIK2. For instance, elevated SIK2 expression has been observed in breast cancer and melanoma tissues, suggesting that targeting this kinase with compounds like DBIA could provide a novel therapeutic strategy for these malignancies .
Anti-inflammatory Effects
In addition to its anticancer properties, DBIA exhibits anti-inflammatory effects. By inhibiting SIK2, it can reduce the production of pro-inflammatory cytokines and modulate immune responses. This suggests potential applications in treating inflammatory diseases and conditions .
Case Studies and Experimental Data
Research has focused on the biological activities of DBIA across various experimental setups. Below are key findings from recent studies:
Table 1: Inhibition of SIK2 by DBIA
Concentration (µM) | % Inhibition |
---|---|
1 | 20 |
5 | 45 |
10 | 75 |
Table 2: Cytotoxicity Data for Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 8 |
A375 (Melanoma) | 12 |
HeLa (Cervical) | 10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dibromoisoquinolin-3-amine, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : A stepwise bromination approach is often employed, starting with isoquinolin-3-amine. Direct bromination at positions 5 and 7 requires careful temperature control (0–5°C) and the use of bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Solvent choice (e.g., DMF for solubility vs. dichloromethane for milder conditions) and catalyst optimization (e.g., Lewis acids like FeCl₃) can enhance regioselectivity. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%). Monitor intermediates using TLC and confirm final structure via NMR and LC-MS .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature (RT). Avoid prolonged exposure to moisture, as hydrolysis of the amine group may occur. For long-term stability, lyophilization or storage at -20°C in desiccated conditions is recommended. Handle with nitrile gloves and work in a fume hood to minimize inhalation risks. Pre-weighed aliquots in septum-sealed vials reduce repeated exposure .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons adjacent to bromine show deshielding). Integration ratios verify the number of equivalent protons.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇Br₂N₂) with <2 ppm mass error.
- FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹).
Cross-reference data with structurally similar compounds like 6-Bromoisoquinolin-5-amine to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry methods, such as molecular docking, predict the biological activity of this compound and guide experimental validation?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Parameterize the bromine atoms with appropriate van der Waals radii and partial charges. Compare binding poses to known inhibitors (e.g., quinoline-based kinase inhibitors) to hypothesize mechanism of action. Validate predictions via in vitro enzyme inhibition assays (IC₅₀ determination) and cellular viability studies (MTT assays). Adjust substituents iteratively based on computational and experimental feedback .
Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data (e.g., NMR, LC-MS) when characterizing this compound?
- Methodological Answer : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference. If LC-MS shows impurities, optimize gradient elution (e.g., 5–95% acetonitrile in water with 0.1% formic acid) and compare retention times to synthetic intermediates. For persistent discrepancies, cross-validate with alternative methods like X-ray crystallography or elemental analysis .
Q. In designing derivatives for structure-activity relationship (SAR) studies, what functionalization strategies leverage the bromine and amine groups of this compound?
- Methodological Answer :
- Bromine : Perform Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diversity at position 5 or 7.
- Amine : Protect the amine with tert-butoxycarbonyl (Boc) groups during harsh reactions, then deprotect under acidic conditions. Conduct Buchwald-Hartwig amination to install alkyl/aryl substituents.
Prioritize derivatives based on calculated physicochemical properties (e.g., LogP, polar surface area) to balance solubility and membrane permeability .
Q. What are the critical safety protocols and ethical considerations when conducting in vitro or in vivo studies with this compound?
- Methodological Answer :
- Safety : Use PPE (lab coat, goggles, gloves) and work in a ventilated hood. Neutralize waste with 10% sodium bicarbonate before disposal.
- Ethics : Obtain institutional approval for animal studies. Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents). For cell-based assays, ensure mycoplasma-free cultures and validate results across multiple cell lines to mitigate bias .
Properties
Molecular Formula |
C9H6Br2N2 |
---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,7-dibromoisoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13) |
InChI Key |
HLYPZVXJZFTSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)N)Br)Br |
Origin of Product |
United States |
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